Lipophilicity (LogP) as a Differentiator for Formulation Partitioning
The lipophilicity of 6-Methyl-6-heptenenitrile is quantified by its logP value, a critical parameter for predicting its behavior in multiphasic systems and biological membranes. This value directly influences its partitioning in fragrance formulations and its bioavailability in any potential biological assay. Compared to its shorter-chain analog 6-heptenenitrile, the increased carbon chain length of 6-Methyl-6-heptenenitrile results in a significantly higher logP [1][2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.5 (MolAid) to 2.65 (ChemSrc) |
| Comparator Or Baseline | 6-Heptenenitrile: LogP not directly reported; however, its shorter carbon chain (C7 vs C8) and lack of methyl branching are classically associated with lower lipophilicity. |
| Quantified Difference | Not directly quantified but inferred from structural differences (C8 vs C7 chain). |
| Conditions | Predicted/computed logP values from authoritative databases. |
Why This Matters
Higher logP values predict better partitioning into organic phases, a desirable trait for many fragrance applications and organic syntheses, providing a clear selection criterion over less lipophilic analogs.
- [1] MolAid. 6-Methyl-6-heptenenitrile. Calculated Properties (LogP). View Source
- [2] ChemSrc. 6-METHYL-6-HEPTENENITRILE. LogP value. View Source
